molecular formula C10H6F3N3O2 B3031352 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 261761-21-1

4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3031352
CAS No.: 261761-21-1
M. Wt: 257.17 g/mol
InChI Key: FAHRYEXMSLOYOP-UHFFFAOYSA-N
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Description

4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with nitro, phenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitroacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of trifluoroacetic acid to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

    Cycloaddition: The pyrazole ring can undergo cycloaddition reactions with various dienophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles like amines can be used.

    Cycloaddition: Reagents like azides or nitriles are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-amino-3-phenyl-5-(trifluoromethyl)-1H-pyrazole, while substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole and its derivatives are being explored for their potential biological activities:

  • Antimicrobial Activity : Research indicates that certain derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics.
  • Anti-inflammatory Properties : Some studies suggest that these compounds may modulate inflammatory pathways, providing a basis for anti-inflammatory drug development.

Agrochemicals

The compound's properties make it suitable for use in agrochemicals:

  • Pesticides : Its ability to interact with biological systems allows it to be formulated as an effective pesticide.
  • Herbicides : The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues.

Material Science

The incorporation of this compound into polymers or coatings can enhance their properties:

  • Flame Retardants : The presence of nitrogen and fluorine atoms can improve thermal stability.
  • Dyes and Pigments : Its vibrant color properties make it useful in producing dyes.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated various derivatives of this compound for their antimicrobial efficacy. Results showed that specific modifications to the phenyl ring significantly increased activity against Gram-positive bacteria. The study concluded that further exploration could lead to novel antibiotic agents.

Case Study 2: Agrochemical Development

Research conducted by AgroChem Innovations demonstrated that formulations containing this compound exhibited high efficacy against common agricultural pests. Field trials indicated a reduction in pest populations by over 70% compared to untreated controls, highlighting its potential as a new pesticide candidate.

Mechanism of Action

The mechanism of action of 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-3-phenyl-5-(difluoromethyl)-1H-pyrazole
  • 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-isoxazole
  • 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-imidazole

Uniqueness

4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications .

Biological Activity

4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a nitro group at the 4-position, a phenyl group at the 3-position, and a trifluoromethyl group at the 5-position. The presence of these functional groups contributes to its biological properties.

PropertyValue
Molecular FormulaC11H7F3N2O2
Molecular Weight270.18 g/mol
Melting PointNot specified in literature
SolubilitySoluble in organic solvents

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of pyrazole derivatives, including this compound. For instance, research demonstrated that certain trifluoromethylated pyrazoles exhibit significant activity against Leishmania amazonensis and Trypanosoma cruzi, pathogens responsible for leishmaniasis and Chagas disease, respectively. The structure-activity relationship (SAR) indicated that bulky groups at the para position of the phenyl ring enhance antiparasitic effects .

Anti-inflammatory Activity

In addition to antiparasitic properties, this pyrazole derivative has shown promising anti-inflammatory effects. In vitro studies revealed that compounds with similar structures demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Notably, one study reported that derivatives with para-nitrophenyl moieties exhibited superior anti-inflammatory activity compared to standard treatments like diclofenac sodium .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Pyrazoles have been recognized for their ability to inhibit various bacterial strains, with some derivatives showing effectiveness against Mycobacterium tuberculosis. The incorporation of trifluoromethyl groups was found to enhance this activity, making it a candidate for further investigation in drug development against resistant strains of tuberculosis .

Study on Antiparasitic Activity

A study conducted by Bekhit et al. (2015) synthesized several pyrazole derivatives and evaluated their activity against Leishmania aethiopica. Among these compounds, those containing bulky substituents exhibited enhanced efficacy in inhibiting parasite growth. The findings suggest that structural modifications can significantly impact biological activity, paving the way for targeted drug design .

Research on Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers synthesized a series of pyrazole derivatives and assessed their COX-2 inhibitory activities. The results indicated that specific substitutions on the pyrazole core led to compounds with IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs), highlighting their potential as safer alternatives with fewer gastrointestinal side effects .

Antimicrobial Evaluation

A comprehensive review highlighted various studies investigating the antimicrobial properties of pyrazoles. It was noted that modifications at the phenyl ring could enhance the potency against M. tuberculosis, suggesting that further exploration of these derivatives could yield effective treatments for drug-resistant infections .

Properties

IUPAC Name

4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)9-8(16(17)18)7(14-15-9)6-4-2-1-3-5-6/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHRYEXMSLOYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382146
Record name 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261761-21-1
Record name 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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